Cas no 2680716-05-4 (3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid structure
2680716-05-4 structure
商品名:3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
CAS番号:2680716-05-4
MF:C20H21NO5
メガワット:355.384445905685
CID:5622122
PubChem ID:165921873

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28299142
    • 3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • 2680716-05-4
    • 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
    • インチ: 1S/C20H21NO5/c1-2-12-25-20(24)21-18(13-19(22)23)16-8-10-17(11-9-16)26-14-15-6-4-3-5-7-15/h2-11,18H,1,12-14H2,(H,21,24)(H,22,23)
    • InChIKey: GRQSMSKMFLPLOT-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C(CC(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 355.14197277g/mol
  • どういたいしつりょう: 355.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 10
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299142-0.5g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
0.5g
$713.0 2025-03-19
Enamine
EN300-28299142-2.5g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
2.5g
$1454.0 2025-03-19
Enamine
EN300-28299142-10.0g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-28299142-0.25g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
0.25g
$683.0 2025-03-19
Enamine
EN300-28299142-1.0g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-28299142-0.1g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
0.1g
$653.0 2025-03-19
Enamine
EN300-28299142-5g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4
5g
$2152.0 2023-09-07
Enamine
EN300-28299142-10g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4
10g
$3191.0 2023-09-07
Enamine
EN300-28299142-5.0g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
5.0g
$2152.0 2025-03-19
Enamine
EN300-28299142-0.05g
3-[4-(benzyloxy)phenyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2680716-05-4 95.0%
0.05g
$624.0 2025-03-19

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報

Professional Introduction to 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic Acid (CAS No: 2680716-05-4)

3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid, identified by its CAS number 2680716-05-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. The structural features of this molecule, particularly the presence of both benzyloxy and prop-2-en-1-yloxy functional groups, contribute to its unique chemical properties and potential therapeutic applications.

The benzyloxy group is known for its ability to enhance the solubility and stability of molecules in biological systems, which is a critical factor in drug design. This group often serves as a protecting group in synthetic chemistry, allowing for selective modifications while maintaining the integrity of the core structure. In contrast, the prop-2-en-1-yloxy group, also known as the allenyl ether moiety, introduces a degree of flexibility and reactivity that can be exploited in various chemical transformations. These structural elements together make 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid a versatile intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The unique structural composition of 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid positions it as a potential candidate for further investigation in these areas. Studies have shown that compounds containing the benzyloxy group often exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Similarly, the prop-2-en-1-yloxy group has been associated with analgesic effects, particularly in contexts involving peripheral nerve pain.

The pharmacological potential of 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has been explored through various preclinical studies. These studies have focused on its interaction with biological targets such as receptors and enzymes involved in pain signaling and inflammation. For instance, preliminary data suggest that this compound may interact with transient receptor potential (TRP) channels, which are known to play a crucial role in sensory perception and pain modulation. Additionally, its ability to inhibit the activity of COX enzymes could make it a valuable asset in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 3-4-(benzyloxy)phenyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the benzyloxy group typically involves nucleophilic substitution reactions, where benzyl halides or benzyl alcohols are used as starting materials. The subsequent installation of the prop-2-en-1-yloxy group often requires more sophisticated techniques such as metal-catalyzed cross-coupling reactions or radical-mediated additions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on an industrial scale.

The chemical stability of 3-4-(benzyloxy)phenyl-3-{(propenyl-oxygen-carbamoyl-amino-propanoic acid

In conclusion, 3-[(benzoyl-oxygen)oxy]-4-[hydroxymethyl-benzene]-((allyl-oxygen-carbamoyl-amino)-methyl-propanoic acid ):CAS No:2680716_05_04 is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug development, particularly for conditions involving inflammation and pain. As research continues to uncover new therapeutic applications for this class of molecules, compounds like 3-[(benzoyl-oxygen)oxy]-4-[hydroxymethyl-benzene]-((allyl-oxygen-carbamoyl-amino)-methyl-propanoic acid ):CAS No:2680716_05_04 will undoubtedly play a crucial role in shaping future treatment strategies.

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